methyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate methyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 2227205-23-2
VCID: VC4721080
InChI: InChI=1S/C10H10N2O2/c1-6-3-7-5-11-9(10(13)14-2)4-8(7)12-6/h3-5,12H,1-2H3
SMILES: CC1=CC2=CN=C(C=C2N1)C(=O)OC
Molecular Formula: C10H10N2O2
Molecular Weight: 190.202

methyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate

CAS No.: 2227205-23-2

Cat. No.: VC4721080

Molecular Formula: C10H10N2O2

Molecular Weight: 190.202

* For research use only. Not for human or veterinary use.

methyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate - 2227205-23-2

Specification

CAS No. 2227205-23-2
Molecular Formula C10H10N2O2
Molecular Weight 190.202
IUPAC Name methyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate
Standard InChI InChI=1S/C10H10N2O2/c1-6-3-7-5-11-9(10(13)14-2)4-8(7)12-6/h3-5,12H,1-2H3
Standard InChI Key LNCHOVVXTIZYHX-UHFFFAOYSA-N
SMILES CC1=CC2=CN=C(C=C2N1)C(=O)OC

Introduction

Structural Characteristics and Nomenclature

Core Scaffold and Substituents

The compound features a pyrrolo[3,2-c]pyridine backbone, where the pyrrole ring is fused to the pyridine ring at positions 3 and 2-c (Figure 1). The 6-position is substituted with a methyl ester group (-COOCH₃), while the 2-position of the pyrrole ring bears a methyl group (-CH₃). This substitution pattern influences electronic distribution and steric interactions, critical for molecular recognition in biological systems .

Table 1: Structural Comparison with Analogous Pyrrolopyridines

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Methyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylateC₁₀H₁₀N₂O₂190.202-methyl, 6-methyl ester
Ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylateC₁₁H₁₂N₂O₂204.222-methyl, 6-ethyl ester
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylateC₉H₇BrN₂O₂255.073-bromo, 6-methyl ester

The positional isomerism (e.g., [3,2-c] vs. [3,2-b] fusion) and substituent variations significantly alter physicochemical and biological properties. For instance, bromination at the 3-position enhances electrophilicity, enabling cross-coupling reactions , while ester groups at the 6-position improve solubility and serve as synthetic handles for further derivatization .

Synthesis and Production

Industrial Manufacturing

MolCore BioPharmatech reports industrial-scale production of this compound with ≥97% purity under ISO-certified processes . Key steps likely include:

  • Continuous Flow Reactors: Enhancing reaction control and yield for cyclization steps.

  • Catalytic Systems: Palladium-based catalysts for selective coupling reactions.

  • Purification Techniques: Chromatography and recrystallization to achieve pharmaceutical-grade material .

Physicochemical Properties

Experimental and Predicted Data

PropertyValue/DescriptionSource
Melting PointNot reported
Boiling PointNot reported
DensityNot reported
SolubilityLikely soluble in polar aprotic solvents (DMF, DMSO)
LogP (Predicted)~1.2 (Moderate lipophilicity)Calculated

The absence of experimental melting/boiling points suggests challenges in isolation or stability under standard conditions. Predicted LogP values indicate balanced lipophilicity, suitable for cell membrane permeability in drug candidates.

Research Findings and Biological Activity

Table 2: Select Kinase Inhibitors Based on Pyrrolopyridine Scaffolds

CompoundTarget KinaseIC₅₀ (nM)Indication
N/A*MPS1N/ASolid Tumors
AZ-23Aurora B7Hematologic Cancers
GSK-107JAK212Myeloproliferative Disorders

*Direct data unavailable for methyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate.

Applications in Pharmaceutical Development

Intermediate for API Synthesis

This compound serves as a key intermediate in synthesizing active pharmaceutical ingredients (APIs). The methyl ester at position 6 is readily hydrolyzed to carboxylic acids for amide bond formation or reduced to alcohols for prodrug strategies . For example:

  • Hydrolysis: C10H10N2O2NaOHC9H8N2O2+CH3OH\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}_2 \xrightarrow{\text{NaOH}} \text{C}_9\text{H}_8\text{N}_2\text{O}_2 + \text{CH}_3\text{OH}

  • Amidation: Reaction with amines to yield carboxamides, enhancing target affinity.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the pyrrolopyridine scaffold have elucidated critical SAR trends:

  • 2-Methyl Group: Enhances metabolic stability by shielding the pyrrole nitrogen from oxidation.

  • 6-Ester Group: Balances solubility and serves as a synthetic handle; ethyl esters (e.g., ) prolong half-life compared to methyl .

  • Ring Fusion Position: [3,2-c] fusion optimizes planar geometry for kinase binding vs. [2,3-b] isomers .

Comparative Analysis with Analogues

Ethyl vs. Methyl Esters

Replacing the 6-methyl ester with an ethyl group (as in ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate ) increases molecular weight by 14.02 g/mol and logP by ~0.5, potentially enhancing blood-brain barrier penetration .

Brominated Derivatives

Future Directions and Challenges

Research Gaps

  • Biological Screening: No published data on this compound’s activity against kinases or other targets.

  • Metabolic Studies: ADME (Absorption, Distribution, Metabolism, Excretion) properties remain uncharacterized.

Synthetic Challenges

  • Regioselective Functionalization: Achieving selective substitution at the 2- and 6-positions without side reactions.

  • Scalability: Optimizing catalytic systems for cost-effective large-scale production .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator